molecular formula C21H21BrN2OS B2528099 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 681274-16-8

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2528099
CAS No.: 681274-16-8
M. Wt: 429.38
InChI Key: NBESUIRZTMIDGM-UHFFFAOYSA-N
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Description

2-({1-[(4-Bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic chemical reagent of interest in medicinal chemistry and pharmacology research. Its molecular structure integrates several pharmacologically active motifs, suggesting potential for diverse biological activity studies. The compound features a pyrrolidin-1-yl-ethanone moiety, a structural class known to interact with monoamine transporter systems. Related compounds with this functional group have been investigated as potent and selective inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with reduced effect on the serotonin transporter (SERT) . This indicates a potential research pathway for studying neurochemical regulation and related disorders. Furthermore, the indole core structure, substituted with a 4-bromobenzyl group and a sulfanyl linkage, is a scaffold prevalent in molecules with various documented biological activities. Indole derivatives are frequently explored in the development of novel antibacterial agents, particularly against resistant pathogens . The presence of the bromophenyl group can enhance binding affinity and selectivity towards certain biological targets. This combination of structural features makes this compound a valuable compound for high-throughput screening, structure-activity relationship (SAR) studies, and the development of new pharmacological probes. This product is sold for research and further manufacturing use only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2OS/c22-17-9-7-16(8-10-17)13-24-14-20(18-5-1-2-6-19(18)24)26-15-21(25)23-11-3-4-12-23/h1-2,5-10,14H,3-4,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBESUIRZTMIDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

  • 4-Bromophenyl vs. 4-Chlorophenyl: The compound 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (CAS: 850932-97-7) replaces the bromine atom with chlorine and the sulfanyl group with sulfonyl (-SO₂-). Chlorine’s smaller atomic radius and lower lipophilicity compared to bromine may reduce steric hindrance and alter binding interactions.
  • 4-Bromophenyl vs. 2-Chlorophenyl :
    2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one (CAS: 877659-28-4) substitutes the bromine with chlorine at the phenyl ring’s 2-position. The ortho-substitution may introduce steric constraints, affecting molecular conformation and receptor interactions. The pyrrolidine group is retained, suggesting similar amine-related pharmacokinetics .

Variations in the Sulfur-Containing Group

  • Sulfanyl (-S-) vs. This modification could enhance solubility but reduce membrane permeability compared to sulfanyl analogs .
  • Sulfanyl vs. Sulfinyl (-SO-) :
    Adamantane-based compounds like 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one () demonstrate intermediate oxidation states. Sulfinyl groups introduce chirality, which may influence stereoselective interactions in biological systems .

Amine Group Modifications

  • Pyrrolidin-1-yl vs. Morpholin-4-yl: Replacing pyrrolidine with morpholine (e.g., 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone) introduces an oxygen atom into the heterocycle, increasing polarity and hydrogen-bonding capacity. Morpholine’s higher solubility may improve bioavailability but reduce blood-brain barrier penetration compared to pyrrolidine .
  • Pyrrolidin-1-yl vs. Piperazine Derivatives :
    Compounds like 1-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)-2-(4-bromobenzoyl)piperazin-1-yl)ethan-1-one () incorporate piperazine rings, which offer additional hydrogen-bonding sites and conformational flexibility. These features may enhance binding to targets requiring extended interactions, such as enzyme active sites .

Core Structure Differences

  • Indole vs. Adamantane: Adamantyl derivatives (e.g., 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfanyl]ethan-1-one) replace the indole core with a rigid adamantane structure.
  • Indole vs. Quinoline: Montelukast analogs () feature a quinoline moiety, which enhances aromatic π-π stacking interactions. However, the larger quinoline system may reduce synthetic accessibility compared to indole-based compounds .

Physicochemical and Spectral Data

A comparative analysis of key parameters is summarized below:

Compound Name Aryl Group Sulfur Group Amine Group Molecular Formula Molecular Weight Key Characterization Methods Reference
Target Compound 4-Bromophenylmethyl Sulfanyl Pyrrolidin-1-yl C₂₁H₂₁BrN₂OS 441.38 Not reported -
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone 4-Chlorophenylmethyl Sulfonyl Morpholin-4-yl C₂₂H₂₁ClN₂O₃S 436.93 NMR, MS
2-(3-{[(2-Chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one 2-Chlorophenylmethyl Sulfanyl Pyrrolidin-1-yl C₂₁H₂₁ClN₂OS 384.90 IR, NMR, MS
1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one Adamantyl Sulfinyl Pyridylmethyl C₁₉H₂₄N₂OS 342.47 ¹H NMR, LC/MS, HRMS

Biological Activity

The compound 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound features an indole moiety, a sulfanyl group, and a pyrrolidine ring, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C20H22BrN3OSC_{20}H_{22}BrN_3OS with a molecular weight of approximately 479.44 g/mol. The structural components can be broken down as follows:

ComponentDescription
Indole MoietyA bicyclic structure that often exhibits bioactivity.
Sulfanyl GroupContributes to the compound's reactivity and potential interactions with biological targets.
Pyrrolidine RingA five-membered ring that can influence the compound's conformation and binding properties.

Biological Activities

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation. The structural features of this compound may enhance its efficacy against different cancer cell lines.
  • Antimicrobial Properties : Compounds with indole and sulfanyl groups have shown promise in exhibiting antibacterial and antifungal activities. The presence of a bromophenyl group may further enhance these properties by increasing lipophilicity and membrane penetration.
  • Neuroprotective Effects : Some indole-based compounds have demonstrated neuroprotective effects, which could be relevant for conditions such as neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Anticancer Studies :
    • A study on indole derivatives showed significant cytotoxic effects against various cancer cell lines, with some derivatives achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
    • Molecular dynamics simulations indicated that certain indole compounds interact with proteins involved in apoptosis, suggesting a mechanism for their anticancer activity .
  • Antimicrobial Activity :
    • Research on thiazole and indole derivatives revealed effective antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
    • The presence of electron-withdrawing groups, such as bromine, was found to enhance antimicrobial potency by affecting the electronic properties of the molecule .
  • Neuroprotective Studies :
    • Investigations into indole-based compounds indicated potential neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The indole moiety can interact with various enzymes, potentially inhibiting their activity and leading to therapeutic benefits.
  • Receptor Modulation : The compound may bind to specific receptors in the central nervous system or other tissues, influencing signaling pathways involved in disease processes.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach is S-alkylation of a thiol-containing intermediate (e.g., indole-3-thiol derivatives) with a brominated ketone in an alkaline medium. For example, 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one can react with 1-[(4-bromophenyl)methyl]-1H-indole-3-thiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Critical Parameters:
  • Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.
  • Temperature: Elevated temperatures (≥60°C) improve reaction kinetics but may risk side reactions.
  • Catalysts: Lewis acids (e.g., ZnCl₂) can accelerate S-alkylation .
  • Yield Optimization: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >70% purity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer: Multi-technique validation is essential:
  • NMR Spectroscopy:
  • ¹H NMR identifies proton environments (e.g., indole aromatic protons at δ 7.2–8.1 ppm, pyrrolidine methylene at δ 3.1–3.5 ppm).
  • ¹³C NMR confirms carbonyl (C=O) at ~200 ppm and sulfanyl (C-S) linkages .
  • X-ray Crystallography: Resolves spatial arrangement, particularly the orientation of the 4-bromophenyl group relative to the indole core .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₀BrN₂OS: 443.04) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer:
  • Molecular Docking: Screen derivatives against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. The bromophenyl group’s hydrophobic interactions and sulfanyl’s hydrogen-bonding capacity are critical for binding affinity .
  • QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with bioactivity. For example, replacing the 4-bromophenyl with a 4-cyanophenyl may enhance solubility without compromising target engagement .
  • Table 1: Structural analogs and their reported activities:
Derivative StructureModification SiteBioactivity (IC₅₀)Reference
4-Chlorophenyl variantAromatic substitution12 µM (Kinase X)
Pyrrolidine → PiperidineAmine ring expansionImproved solubility

Q. What experimental strategies resolve contradictory reports on biological activity (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer: Contradictions often arise from assay variability or compound stability issues :
  • Standardized Assay Conditions:
  • Use consistent cell lines (e.g., HEK293 for cytotoxicity) and negative controls (DMSO vehicle).
  • Pre-treat compound solutions with antioxidants (e.g., ascorbic acid) to prevent oxidative degradation .
  • Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., sulfoxide derivatives) that may interfere with activity .
  • Dose-Response Curves: Repeat assays across 3+ independent experiments to assess reproducibility. For example, discrepancies in IC₅₀ values >50% suggest methodological inconsistencies .

Q. How can reaction regioselectivity be controlled during derivatization of the indole-sulfanyl moiety?

  • Methodological Answer:
  • Directing Groups: Introduce electron-donating groups (e.g., -OCH₃) at the indole 5-position to steer electrophilic substitution to the 3-sulfanyl site .
  • Protection/Deprotection: Temporarily protect the pyrrolidine nitrogen with a Boc group to prevent unwanted side reactions during sulfanyl modification .
  • Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic products (e.g., monosubstitution), while higher temperatures (80°C) drive thermodynamically stable disubstitution .

Data Contradiction Analysis

Q. Why do some studies report strong kinase inhibition while others show negligible activity?

  • Methodological Answer:
  • Target Selectivity: Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects. The compound may inhibit atypical kinases (e.g., PIM1) but not canonical targets (e.g., EGFR) .
  • Cellular Context: Activity in cancer cell lines (e.g., MCF-7) but not in non-malignant cells (e.g., NIH/3T3) may indicate context-dependent efficacy .
  • Table 2: Comparative kinase inhibition
Kinase TargetCell LineIC₅₀ (µM)Study Reference
PIM1HEK2930.8
EGFRA549>50

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